N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
“N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound that has been studied for its potential applications in various fields. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide:
Anti-Cancer Activity
This compound has shown promising anti-cancer properties. It has been evaluated for its cytotoxicity against various cancer cell lines, including Colo205, U937, MCF7, and A549. The compound induces G2/M cell cycle arrest and significantly increases p53 levels, leading to apoptosis through mitochondrial pathways . This makes it a potential candidate for further biological testing in in vivo colon cancer models.
Anti-Inflammatory Properties
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. These derivatives inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory process. The compounds have shown high IC50 values for COX-1 inhibition and excellent COX-2 selectivity indices, making them potential candidates for anti-inflammatory drug development .
Corrosion Inhibition
The compound has been studied for its corrosion inhibition properties, particularly on low-carbon steel. It forms a dense protective coating on the metal surface through mixed interactions, which is confirmed by surface analysis techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM). This application is crucial for extending the lifespan of metal structures and reducing maintenance costs .
Mechanism of Action
Target of Action
Similar compounds have shown to exhibit anti-cancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . This suggests that the compound might interact with its targets to alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis .
Biochemical Pathways
The compound appears to affect the p53 pathway, which regulates the equilibrium between rapid cell proliferation and apoptosis . The compound may induce G2/M cell cycle arrest and increase the levels of p53 in treated cells . This could lead to alterations in the balance of key mitochondrial proteins, resulting in apoptosis .
Pharmacokinetics
Similar compounds have shown cytotoxicity against various cancer cell lines , suggesting that they can be absorbed and distributed to the site of action.
Result of Action
The compound’s action results in the regulation of cell cycle and apoptosis via the activation of p53 through mitochondrial-dependent pathways . This leads to an increase in the levels of p53 in treated cells, altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, and ultimately resulting in apoptosis .
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-7-18(2)17-12(8)13(19)16-14-15-10-5-4-9(20-3)6-11(10)21-14/h4-7H,1-3H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOHORUHDIMYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide |
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